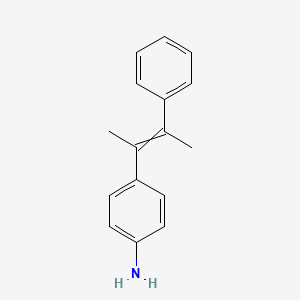![molecular formula C10H11N3O3S B15172161 {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol CAS No. 918967-61-0](/img/structure/B15172161.png)
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is a chemical compound with a unique structure that combines a methanesulfonyl group, a phenyl ring, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol typically involves the reaction of 4-(methanesulfonyl)phenylhydrazine with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with amino acids in proteins, while the triazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
- 1-(4-Methanesulfonylphenyl)ethan-1-ol
- [4-(Methylsulfonyl)phenyl]acetic acid .
Uniqueness
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The triazole ring enhances the compound’s stability and ability to participate in diverse chemical reactions, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
918967-61-0 |
|---|---|
Formule moléculaire |
C10H11N3O3S |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
[3-(4-methylsulfonylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H11N3O3S/c1-17(15,16)10-4-2-8(3-5-10)13-9(7-14)6-11-12-13/h2-6,14H,7H2,1H3 |
Clé InChI |
ZDUKFQPGLJUKSW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=CN=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


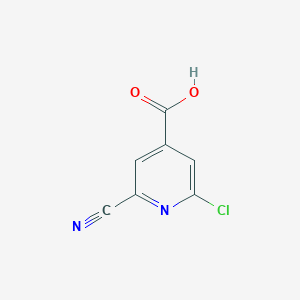
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
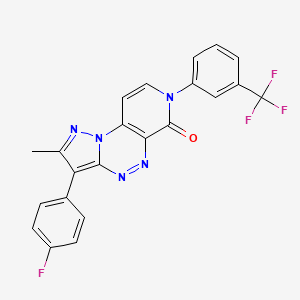
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
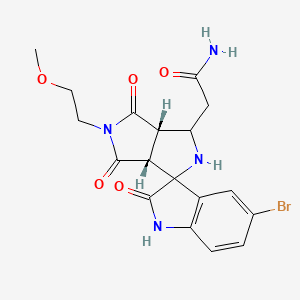
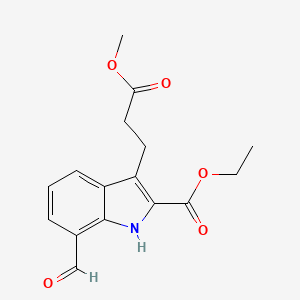
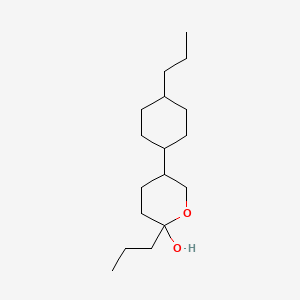

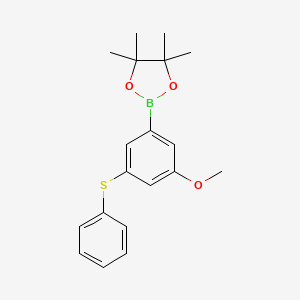
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
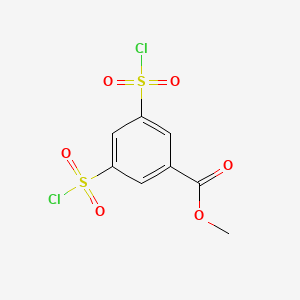
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
